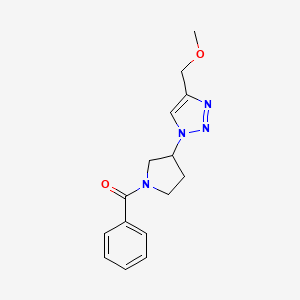![molecular formula C18H25BN2O4 B2658581 tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 2377611-52-2](/img/structure/B2658581.png)
tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chemical intermediate used in the synthesis of various biologically active compounds . It contains a pyrrolo[2,3-c]pyridine core, which is a nitrogen-containing heterocycle, and a tetramethyl-1,3,2-dioxaborolane group .
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, starting from a suitable precursor . For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The structure can also be analyzed by X-ray diffraction .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be aromatized at certain positions through the Suzuki–Miyaura reaction . The structure can be further modified to exploit the derivation of the indazole structure type .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined by various methods. The molecular formula is C18H25BN2O4 and the molecular weight is 344.2131 . More detailed properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis and Characterization
Intermediate in Biologically Active Compounds Synthesis : It serves as an important intermediate in the synthesis of many biologically active compounds, such as crizotinib. The synthesis involves multiple steps starting from related tert-butyl compounds, with the structures confirmed by MS and NMR spectrum analyses, demonstrating its utility in complex organic synthesis (Kong et al., 2016).
X-Ray Diffraction Studies : Another compound, tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, was synthesized and characterized, including by X-ray diffraction studies, highlighting the versatility of tert-butyl compounds in synthetic chemistry and the ability to structurally characterize these intermediates (Naveen et al., 2007).
Catalytic Applications
- Palladium-Catalyzed Coupling Reactions : The tert-butylcarbonyl compounds have been utilized in palladium-catalyzed coupling reactions with arylboronic acids to produce a series of tert-butyl-aryl-tetrahydropyridine carboxylates, indicating their role in facilitating bond-forming processes (Wustrow & Wise, 1991).
Advanced Material Synthesis
Polymer and Material Science : Tert-butyl compounds are also key in the synthesis and characterization of aromatic polyamides, demonstrating their significance in the development of new materials with potential applications in various fields including electronics and coatings (Yang, Hsiao, & Yang, 1999).
Photoluminescent and Electrochromic Materials : Specifically designed tert-butyl substituted compounds have been synthesized for applications in photoluminescence and electrochromism, indicating their potential in creating advanced optical materials (Choi et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-13-11-20-9-8-12(13)10-14(21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDMHNUGNHRHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C(=O)OC(C)(C)C)C=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
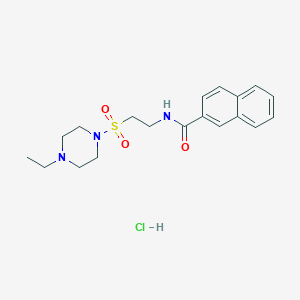
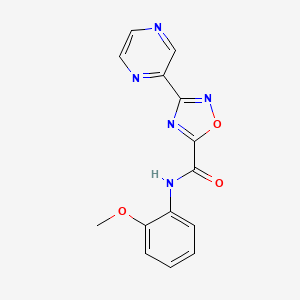
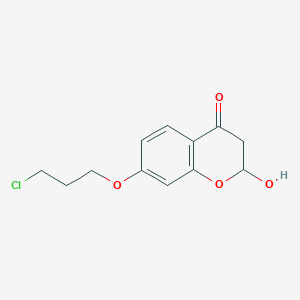
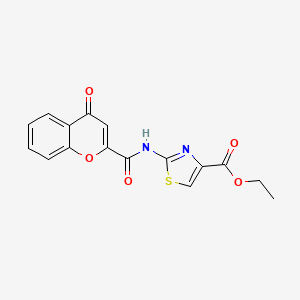
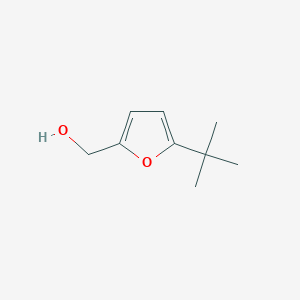


![5-[(E)-2-furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one](/img/structure/B2658512.png)
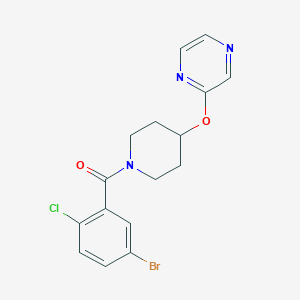
![4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2658514.png)
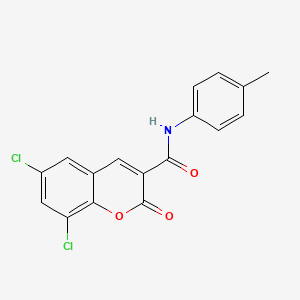
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2658516.png)
![2,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2658518.png)
